

Chemical structure and properties of Negundoside

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An In-depth Technical Guide to **Negundoside**: Chemical Structure, Properties, and Experimental Analysis

Introduction

Negundoside is a prominent iridoid glycoside, a class of secondary metabolites known for their significant biological activities.[1] Primarily isolated from the leaves of Vitex negundo Linn., a plant widely used in traditional Asian medicine, **Negundoside** has garnered substantial scientific interest.[1][2] It is chemically identified as 2'-p-hydroxybenzoyl mussaenosidic acid.[1] Extensive research has focused on its pharmacological properties, particularly its potent anti-inflammatory, antioxidant, and hepatoprotective effects.[1][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Negundoside**, along with detailed experimental protocols for its isolation, analysis, and evaluation.

Chemical Structure and Physicochemical Properties

The molecular structure of **Negundoside** consists of an iridoid aglycone core linked to a glucose unit, which is further substituted with a p-hydroxybenzoyl group.[1] This distinct structure is fundamental to its biological activity.

Chemical Identification

The key chemical identifiers for **Negundoside** are summarized in the table below.



Identifier	Value	Citation
IUPAC Name	(1S,4aS,7S,7aS)-1- [(2S,3R,4S,5S,6R)-4,5- dihydroxy-3-(4- hydroxybenzoyl)oxy-6- (hydroxymethyl)oxan-2-yl]oxy- 7-hydroxy-7-methyl-4a,5,6,7a- tetrahydro-1H- cyclopenta[c]pyran-4- carboxylic acid	[1][5][6]
CAS Number	82451-20-5	[1][5][7][8]
Molecular Formula	C23H28O12	[1][5][7][8]
Synonyms	2'-p-Hydroxybenzoyl mussaenosidic acid	[9]

Physicochemical Data

The table below outlines the key physicochemical properties of **Negundoside**.

Property	Value	Citation
Molecular Weight	496.5 g/mol	[1][5][6][7]
Appearance	White Powder	[1][6]
Melting Point	147-151 °C	[10]
Solubility	Soluble in Methanol, Ethanol, DMSO, Pyridine. Insoluble in water.	[1][6][7]

Pharmacological Properties and Mechanism of Action



Negundoside exhibits a range of pharmacological activities, with its hepatoprotective effects being the most extensively studied.[2][3] It demonstrates a significant protective role against chemically-induced liver injury, particularly toxicity mediated by agents like carbon tetrachloride (CCl4).[2][8][11]

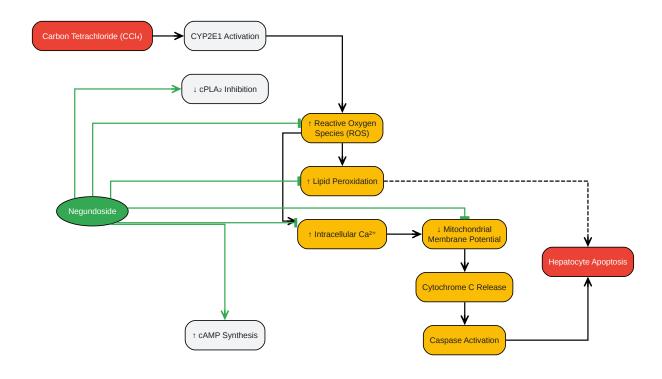
Hepatoprotective Activity

Negundoside protects human liver cells (HuH-7) against CCl4-induced toxicity.[2][11] CCl4 is a well-known hepatotoxin that induces oxidative stress through the action of cytochrome P450 2E1 (CYP2E1).[2][7] The protective mechanism of **Negundoside** is multifaceted:

- Antioxidant Action: It mitigates oxidative damage by reducing the generation of reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2][7][11]
- Calcium Homeostasis: It prevents the accumulation of intracellular Ca2+ and inhibits Ca2+dependent proteases, key steps in CCl4-induced cell death.[2][7][8]
- Mitochondrial Protection: Negundoside prevents the CCl4-induced decrease in mitochondrial membrane potential (MMP) and blocks the release of cytochrome C, thereby inhibiting the caspase-mediated apoptotic pathway.[2][7][11]
- Signaling Pathway Modulation: The protective effects appear to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipase A2 (cPLA2).[2][7][11]

The signaling pathway for CCl4-induced hepatotoxicity and the protective intervention by **Negundoside** is illustrated below.





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Hepatoprotective mechanism of Negundoside against CCl4 toxicity.

Experimental Methodologies

This section provides detailed protocols for the extraction, purification, analysis, and biological evaluation of **Negundoside** based on established research.

Isolation and Purification from Vitex negundo

The following protocol details the extraction and chromatographic isolation of **Negundoside** from the leaves of V. negundo.[2]

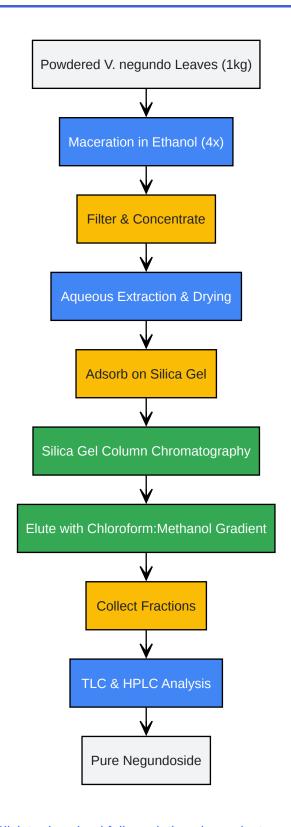


Protocol:

- Extraction:
 - Shade-dry and powder 1 kg of V. negundo leaves.
 - Soak the powder in 5 L of ethanol overnight.
 - Filter the percolate and concentrate it under reduced pressure at a temperature below 50°C.
 - Repeat the extraction process three more times with 3 L of ethanol each time.
 - Combine all ethanol extracts, stir with 300 mL of water for 1 hour, and filter through Celite.
 - Concentrate the resulting aqueous extract at 50°C and dry it in a vacuum desiccator.
- Column Chromatography:
 - Adsorb 50 g of the dried ethanol extract onto 100 g of silica gel to create a slurry.
 - Pack the slurry onto a column containing 1 kg of silica gel equilibrated in chloroform.
 - Elute the column sequentially with chloroform, followed by increasing gradients of methanol in chloroform.
 - Negundoside is eluted using a mobile phase of 10% methanol in chloroform. Fractions
 containing a mixture of agnuside and negundoside, and then pure negundoside, are
 collected.
 - Monitor fractions using Thin Layer Chromatography (TLC) and combine pure fractions.
 - Confirm the structure and purity using 1H-NMR, 13C-NMR, and mass spectrometry.

The workflow for the isolation and purification of **Negundoside** is depicted below.





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Workflow for **Negundoside** isolation and purification.

Analytical Quantification by HPLC



A High-Performance Liquid Chromatography (HPLC) method has been established for the standardization and quantification of **Negundoside**.[2]

Protocol:

- System: Shimadzu HPLC system with a diode array detector.
- Column: C18 column (5 μm, 250 mm x 4.0 mm I.D.).
- Mobile Phase: An isocratic mixture of methanol and 2% acetonitrile (30:70, v/v).
- Flow Rate: 0.6 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Quantification: A calibration curve is generated using a pure Negundoside reference standard at concentrations ranging from 1 to 37.5 μg/mL.[7]

HPLC Parameter	Condition
Column	C18 (5 μm, 250 x 4.0 mm)
Mobile Phase	Methanol : 2% Acetonitrile (30:70)
Flow Rate	0.6 mL/min
Detection (UV)	254 nm
Linear Range	1 - 37.5 μg/mL

In Vitro Hepatoprotectivity Assay

This assay evaluates the protective effect of **Negundoside** against CCl4-induced toxicity in a human liver cell line.[2][11]

Protocol:

- Cell Culture: Culture human hepatoma (HuH-7) cells in appropriate media until confluent.
- Treatment:



- Pre-treat the cells with varying concentrations of Negundoside (e.g., 5 mg/L to 100 mg/L)
 for a specified duration. Silymarin is used as a positive control.
- Induce toxicity by exposing the cells to CCl4.
- Assessment of Cytotoxicity:
 - Measure cell viability using assays such as MTT or LDH release.
 - Assess morphological changes using microscopy.
- Mechanistic Studies:
 - ROS Generation: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.
 - Lipid Peroxidation: Quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
 - Intracellular Calcium: Measure [Ca2+]i using fluorescent indicators like Fura-2 AM.
 - Mitochondrial Membrane Potential (MMP): Assess MMP using dyes such as Rhodamine 123.

Determination of Cytochrome C Release

This protocol measures the release of cytochrome C from mitochondria, a key event in apoptosis.[2]

Protocol:

- Mitochondria Isolation: Isolate mitochondria from rat liver tissue by differential centrifugation.
- Incubation:
 - Prepare a reaction medium (2.5 mL) containing mitochondria (1 mg protein/mL), 0.2 M sucrose, 1 mM KH2PO4, 5 mM succinate, 2 μM rotenone, and 10 mM Tris-MOPS (pH 7.3).



- Pre-incubate the mitochondria with test compounds (Negundoside, Silymarin, or Cyclosporin A as a positive control) for 10 minutes.
- Induce cytochrome C release by adding CCl4 (2 mM) and incubating for 30 minutes.
- Sample Preparation: Centrifuge the mitochondrial suspensions at 11,000 x g for 8 minutes to obtain the supernatant.
- HPLC Analysis: Analyze the supernatant for cytochrome C content using an appropriate HPLC method.

Conclusion

Negundoside stands out as a bioactive iridoid glycoside with significant therapeutic potential, especially as a hepatoprotective agent. Its well-elucidated chemical structure and multifaceted mechanism of action, centered on combating oxidative stress and calcium-mediated toxicity, make it a compelling candidate for further pharmacological investigation and potential drug development. The standardized protocols for its isolation, purification, and analysis provided herein serve as a valuable resource for researchers dedicated to exploring the full potential of this natural compound.

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